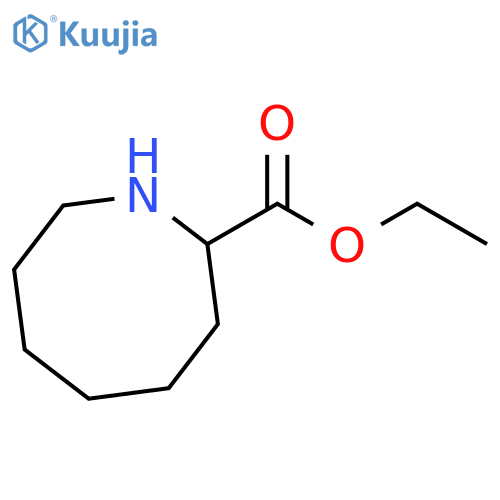Cas no 83507-95-3 (ethyl azocane-2-carboxylate)

ethyl azocane-2-carboxylate structure
商品名:ethyl azocane-2-carboxylate
ethyl azocane-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- 83507-95-3
- SCHEMBL9439436
- POABDAADPWOIBT-UHFFFAOYSA-N
- EN300-892583
- ethyl azacyclooctane-2-carboxylate
- ethyl azocane-2-carboxylate
- 2-Azocinecarboxylic acid, octahydro-, ethyl ester
-
- インチ: 1S/C10H19NO2/c1-2-13-10(12)9-7-5-3-4-6-8-11-9/h9,11H,2-8H2,1H3
- InChIKey: POABDAADPWOIBT-UHFFFAOYSA-N
- ほほえんだ: N1CCCCCCC1C(OCC)=O
計算された属性
- せいみつぶんしりょう: 185.141578849g/mol
- どういたいしつりょう: 185.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 38.3Ų
じっけんとくせい
- 密度みつど: 0.964±0.06 g/cm3(Predicted)
- ふってん: 256.8±33.0 °C(Predicted)
- 酸性度係数(pKa): 9.53±0.40(Predicted)
ethyl azocane-2-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-892583-0.25g |
ethyl azocane-2-carboxylate |
83507-95-3 | 95.0% | 0.25g |
$1131.0 | 2025-03-21 | |
| Enamine | EN300-892583-0.1g |
ethyl azocane-2-carboxylate |
83507-95-3 | 95.0% | 0.1g |
$1081.0 | 2025-03-21 | |
| Enamine | EN300-892583-1g |
ethyl azocane-2-carboxylate |
83507-95-3 | 1g |
$1229.0 | 2023-09-01 | ||
| Enamine | EN300-892583-0.5g |
ethyl azocane-2-carboxylate |
83507-95-3 | 95.0% | 0.5g |
$1180.0 | 2025-03-21 | |
| Enamine | EN300-892583-2.5g |
ethyl azocane-2-carboxylate |
83507-95-3 | 95.0% | 2.5g |
$2408.0 | 2025-03-21 | |
| Enamine | EN300-892583-0.05g |
ethyl azocane-2-carboxylate |
83507-95-3 | 95.0% | 0.05g |
$1032.0 | 2025-03-21 | |
| Enamine | EN300-892583-1.0g |
ethyl azocane-2-carboxylate |
83507-95-3 | 95.0% | 1.0g |
$1229.0 | 2025-03-21 | |
| Enamine | EN300-892583-5.0g |
ethyl azocane-2-carboxylate |
83507-95-3 | 95.0% | 5.0g |
$3562.0 | 2025-03-21 | |
| Enamine | EN300-892583-10.0g |
ethyl azocane-2-carboxylate |
83507-95-3 | 95.0% | 10.0g |
$5283.0 | 2025-03-21 | |
| Enamine | EN300-892583-5g |
ethyl azocane-2-carboxylate |
83507-95-3 | 5g |
$3562.0 | 2023-09-01 |
ethyl azocane-2-carboxylate 関連文献
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
83507-95-3 (ethyl azocane-2-carboxylate) 関連製品
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
